2-Amino-4,4-difluorocyclopentan-1-ol
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Overview
Description
2-Amino-4,4-difluorocyclopentan-1-ol is a fluorinated cyclopentane derivative with the molecular formula C5H9F2NO. This compound is characterized by the presence of two fluorine atoms on the cyclopentane ring, an amino group, and a hydroxyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with a fluorinated alkyl halide under basic conditions . The resultant complex is disassembled to reclaim the chiral auxiliary and obtain the target compound.
Industrial Production Methods: Industrial production of 2-Amino-4,4-difluorocyclopentan-1-ol may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4-difluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 2-amino-4,4-difluorocyclopentanone.
Reduction: Formation of 2-amino-4,4-difluorocyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-Amino-4,4-difluorocyclopentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-difluorocyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability and bioavailability. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with biological targets, potentially leading to inhibition or activation of specific enzymes and receptors.
Comparison with Similar Compounds
- 2-Amino-4,4-difluoropentan-1-ol hydrochloride
- 2-Amino-4,4,4-trifluorobutanoic acid
Comparison: Compared to similar compounds, 2-Amino-4,4-difluorocyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties. The presence of two fluorine atoms on the same carbon atom also distinguishes it from other fluorinated compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
2-amino-4,4-difluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2 |
InChI Key |
CIDGQJFAPODFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)O)N |
Origin of Product |
United States |
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